molecular formula C5H7BrO3 B3047851 Pentanoic acid, 5-bromo-4-oxo- CAS No. 14594-23-1

Pentanoic acid, 5-bromo-4-oxo-

Cat. No.: B3047851
CAS No.: 14594-23-1
M. Wt: 195.01 g/mol
InChI Key: XTIKIVWSYBVJJK-UHFFFAOYSA-N
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Description

This compound is characterized by a five-carbon chain with a bromine atom attached to the fifth carbon, a ketone group between the fourth and fifth carbons, and a carboxylic acid group attached to the second carbon. It is not naturally occurring and is typically synthesized in a laboratory setting.

Scientific Research Applications

5-bromo-4-oxopentanoic acid has several applications in scientific research:

    Organic Synthesis: Its functional groups (bromine, carbonyl, and carboxylic acid) make it a useful building block for synthesizing more complex molecules.

    Biomedical Research: Carboxylic acids are involved in many biological processes, and this compound’s reactivity makes it a valuable tool for studying biochemical pathways.

    Catalytic Reactions: Its unique structure allows it to participate in various catalytic reactions, making it useful in industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-bromo-4-oxopentanoic acid involves the bromination of levulinic acid (4-oxopentanoic acid) using elemental bromine (Br2) in a suitable solvent. The balanced chemical equation for this reaction is: [ \text{CH}_3\text{COCH}_2\text{CH}_2\text{COOH} + \text{Br}_2 \rightarrow \text{BrCH}_2\text{COCH}_2\text{CH}_2\text{COOH} + \text{HBr} ]

Industrial Production Methods

While specific industrial production methods for 5-bromo-4-oxopentanoic acid are not extensively documented, the synthesis typically follows similar principles as laboratory methods, involving bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-oxopentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new carbon-carbon bonds.

    Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, leading to the formation of addition products.

    Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Bromine (Br2): Used for the bromination of levulinic acid.

    Nucleophiles: Such as amines or alcohols, used in substitution and addition reactions.

    Acid Catalysts: Often used in esterification and amidation reactions.

Major Products

    Substituted Derivatives: Formed from substitution reactions.

    Addition Products: Resulting from nucleophilic addition to the ketone group.

    Esters and Amides: Produced through esterification and amidation reactions.

Comparison with Similar Compounds

Similar Compounds

    Levulinic Acid (4-oxopentanoic acid): Shares a similar structure but lacks the bromine atom.

    5-Bromovaleric Acid: Similar in having a bromine atom but lacks the ketone group.

    4-Hydroxyvaleric Acid: Contains a hydroxyl group instead of a ketone.

Properties

IUPAC Name

5-bromo-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKIVWSYBVJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459404
Record name 5-bromolaevulinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-23-1
Record name 5-bromolaevulinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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